molecular formula C21H23N5O4 B14102286 methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate

methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate

Cat. No.: B14102286
M. Wt: 409.4 g/mol
InChI Key: VVUBALDKXGTFDQ-UHFFFAOYSA-N
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Description

Methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate include:

Uniqueness

What sets methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate apart is its specific structural features, such as the phenylethyl group and the propanoate ester, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C21H23N5O4

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate

InChI

InChI=1S/C21H23N5O4/c1-13-12-25-16-17(22-20(25)24(13)11-10-15-8-6-5-7-9-15)23(3)21(29)26(18(16)27)14(2)19(28)30-4/h5-9,12,14H,10-11H2,1-4H3

InChI Key

VVUBALDKXGTFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)OC)C

Origin of Product

United States

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